N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, and difluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents in the presence of a suitable catalyst.
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Hydroxylation: : The cyclopropyl intermediate is then subjected to hydroxylation to introduce the hydroxy group. This can be done using oxidizing agents like osmium tetroxide or hydrogen peroxide under controlled conditions.
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Amide Formation: : The final step involves the coupling of the hydroxylated cyclopropyl intermediate with 3,4-difluorobenzoyl chloride to form the desired benzamide. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
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Reduction: : The compound can be reduced to remove the hydroxy group or reduce the amide to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
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Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
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Chemical Biology: : It serves as a tool compound in chemical biology to study cellular processes and pathways, particularly those involving its molecular targets.
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Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the difluorobenzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide: Lacks the difluoro substitution, which may affect its biological activity and binding affinity.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-dichlorobenzamide: Contains chlorine atoms instead of fluorine, which can alter its chemical reactivity and biological properties.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-dimethylbenzamide: The presence of methyl groups instead of fluorine can influence its hydrophobicity and interaction with biological targets.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide is unique due to the presence of the difluoro substitution, which can enhance its metabolic stability and binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-15-9-6-12(10-16(15)20)17(22)21-11-18(23,14-7-8-14)13-4-2-1-3-5-13/h1-6,9-10,14,23H,7-8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKQYLELZOOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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